Biotin-C1-PEG3-C3-amine TFA

Description

Contextualizing Biotinylation Reagents in Advanced Research Methodologies

Biotinylation is a fundamental technique in molecular biology and biochemistry that involves the covalent attachment of biotin (B1667282) to molecules such as proteins, nucleic acids, and antibodies. labmanager.com This process leverages the exceptionally strong and specific interaction between biotin (Vitamin B7) and the proteins avidin (B1170675) and streptavidin. This robust binding, resistant to heat, extreme pH, and proteolysis, allows for the efficient detection, purification, and immobilization of biotin-labeled molecules. amerigoscientific.com

The small size of the biotin molecule (244.31 g/mol ) is advantageous as it typically does not interfere with the natural function of the molecule it is attached to. labmanager.com Biotinylation reagents are central to a wide array of research applications, including:

Affinity Purification: Isolating specific proteins from complex mixtures.

Enzyme-Linked Immunosorbent Assays (ELISAs): Detecting and quantifying substances such as peptides, proteins, antibodies, and hormones. labmanager.com

Western Blotting: Identifying specific proteins in a sample. labmanager.comgbiosciences.com

Immunohistochemistry and Immunoprecipitation: Localizing and isolating antigens in tissue samples. gbiosciences.com

Cell Surface Labeling and Flow Cytometry: Identifying and sorting cells. gbiosciences.com

Biotinylation can be achieved through either enzymatic or chemical methods. gbiosciences.com Chemical biotinylation, which utilizes reagents that target specific functional groups like primary amines or carboxyls, offers significant flexibility for both in vitro and in vivo applications. labmanager.comgbiosciences.com

The Significance of Polyethylene (B3416737) Glycol (PEG) Linkers in Bioconjugation Chemistry

Polyethylene glycol (PEG) linkers are synthetic polymers composed of repeating ethylene (B1197577) oxide units that serve as flexible spacers in bioconjugation. chempep.com The incorporation of a PEG chain into a biotinylation reagent, a process known as PEGylation, imparts several beneficial properties to the resulting conjugate. axispharm.comkoreascience.kr

Key advantages of using PEG linkers include:

Improved Solubility: PEG's hydrophilic nature enhances the solubility of hydrophobic molecules in aqueous solutions, preventing aggregation. axispharm.comprecisepeg.comsigmaaldrich.com

Enhanced Stability: PEG linkers can protect the attached biomolecule from enzymatic degradation and chemical instability. axispharm.comprecisepeg.com

Reduced Immunogenicity: The PEG chain can mask epitopes on the biomolecule, reducing the likelihood of an immune response. axispharm.comprecisepeg.com

Minimized Steric Hindrance: The flexible and extended conformation of the PEG spacer reduces steric hindrance, ensuring that the biotin moiety can efficiently bind to avidin or streptavidin. precisepeg.comsigmaaldrich.com

Increased Bioavailability: By improving stability and reducing clearance in biological systems, PEGylation can prolong the circulation time of a molecule. axispharm.comkoreascience.kr

The length of the PEG linker can be precisely controlled, allowing for fine-tuning of the spatial distance between the biotin and the target molecule. precisepeg.com This is crucial for optimizing interactions in various assays and applications.

Specificity and Versatility of Biotin-C1-PEG3-C3-amine TFA as a Chemical Probe for Molecular Systems

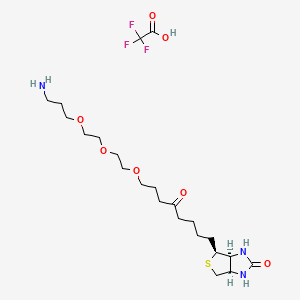

This compound is a specialized biotinylation reagent that features a biotin molecule connected to a primary amine via a linker containing a three-unit PEG chain. The "TFA" designation indicates that it is supplied as a trifluoroacetic acid salt. This specific structure provides a unique combination of features that make it a valuable tool for researchers.

The terminal primary amine group allows for the covalent attachment of the reagent to molecules containing reactive carboxyl groups, aldehydes, or ketones. For instance, it can react with carboxylic acids in the presence of activators like EDC to form a stable amide bond. conju-probe.com

The defined PEG3 linker offers the benefits of PEGylation, such as increased hydrophilicity and reduced steric hindrance, while providing a specific spacer length. This precise spacing is critical in applications like the development of PROTACs (Proteolysis Targeting Chimeras), where the linker connects a ligand for a target protein and a ligand for an E3 ubiquitin ligase to induce targeted protein degradation. glpbio.commedchemexpress.commedchemexpress.com this compound is specifically described as a PEG-based PROTAC linker. glpbio.commedchemexpress.commedchemexpress.comcymitquimica.comtargetmol.cn

The combination of the high-affinity biotin tag, the versatile amine reactive group, and the beneficial properties of the PEG linker makes this compound a highly specific and versatile chemical probe for investigating and manipulating molecular systems in advanced biomedical and chemical biology research.

Table 1: Chemical Properties of this compound

| Property | Value | Source(s) |

|---|---|---|

| CAS Number | 1334172-59-6 | conju-probe.comglpbio.comcymitquimica.com |

| Molecular Formula | C22H39F3N4O7S | conju-probe.comglpbio.comchemsrc.com |

| Molecular Weight | 560.63 g/mol | conju-probe.comglpbio.comchemsrc.com |

| Physical Form | Solid / Oil | conju-probe.comcymitquimica.com |

| Purity | >98% | cymitquimica.com |

| Solubility | Soluble in DCM, MeOH, DMF, and DMSO | conju-probe.com |

Structure

2D Structure

Properties

Molecular Formula |

C22H38F3N3O7S |

|---|---|

Molecular Weight |

545.6 g/mol |

IUPAC Name |

(3aS,4S,6aR)-4-[8-[2-[2-(3-aminopropoxy)ethoxy]ethoxy]-5-oxooctyl]-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-2-one;2,2,2-trifluoroacetic acid |

InChI |

InChI=1S/C20H37N3O5S.C2HF3O2/c21-8-4-10-27-12-14-28-13-11-26-9-3-6-16(24)5-1-2-7-18-19-17(15-29-18)22-20(25)23-19;3-2(4,5)1(6)7/h17-19H,1-15,21H2,(H2,22,23,25);(H,6,7)/t17-,18-,19-;/m0./s1 |

InChI Key |

YPDRGIVMGWAYRG-YOTVLOEGSA-N |

Isomeric SMILES |

C1[C@H]2[C@@H]([C@@H](S1)CCCCC(=O)CCCOCCOCCOCCCN)NC(=O)N2.C(=O)(C(F)(F)F)O |

Canonical SMILES |

C1C2C(C(S1)CCCCC(=O)CCCOCCOCCOCCCN)NC(=O)N2.C(=O)(C(F)(F)F)O |

Origin of Product |

United States |

Chemical Synthesis and Derivatization Strategies for Biotin C1 Peg3 C3 Amine Tfa

Advanced Approaches in PEG Linker Construction and Functionalization

The polyethylene (B3416737) glycol (PEG) component of the linker imparts desirable properties such as increased water solubility and biocompatibility. chempep.com2bscientific.com The synthesis of a discrete PEG linker like the PEG3 in Biotin-C1-PEG3-C3-amine requires precise chemical methods to ensure a uniform length, as opposed to polydisperse polymeric PEG. enovatia.comrsc.org

Advanced synthetic strategies for constructing short, monodisperse PEG linkers often rely on a modular, step-wise approach. google.com One common method is the iterative Williamson ether synthesis, where an alcohol is reacted with a haloalkane under basic conditions. This process can be repeated to sequentially add ethylene (B1197577) glycol units. Alternatively, chemists can use pre-synthesized, protected oligo(ethylene glycol) building blocks, such as Fmoc-8-amino-3,6-dioxaoctanoic acid, which can be coupled together using standard peptide synthesis protocols. acs.org

Functionalization is the process of introducing reactive groups at the ends of the PEG chain. researchgate.net For Biotin-C1-PEG3-C3-amine, the linker must be bifunctional, with one end designed to react with biotin (B1667282) and the other presenting a primary amine for further conjugation. This is often achieved by using starting materials with orthogonally protected functional groups. For example, a synthesis might begin with a PEG derivative that has a hydroxyl group at one end and a protected amine (like a Boc- or Fmoc-protected amine) at the other. The hydroxyl group can be activated for subsequent reactions, while the amine remains protected until the final steps of the synthesis. lumiprobe.comlumiprobe.com This ensures that reactions occur at the correct position and avoids unwanted side products.

Targeted Amine Introduction and Biotin Conjugation Techniques for Research Applications

The introduction of a terminal primary amine is a critical step that provides a versatile handle for conjugating the biotinylated linker to other molecules, such as proteins or peptides. thermofisher.comaxispharm.com The "C3-amine" portion of the name indicates a three-carbon (propyl) chain terminating in an amine. This functionality is often introduced by using a bifunctional building block like N-Boc-1,3-diaminopropane, where one amine is temporarily protected with a tert-butyloxycarbonyl (Boc) group, leaving the other free to be incorporated into the linker structure.

Once the amine-terminated PEG linker is synthesized, the biotin moiety is attached. Biotin's carboxylic acid group is typically "activated" to facilitate a reaction with the primary amine on the linker. thermofisher.com A widely used technique is the formation of an N-hydroxysuccinimide (NHS) ester of biotin. wikipedia.orgthermofisher.com This is accomplished by reacting biotin with a coupling agent like dicyclohexylcarbodiimide (B1669883) (DCC) or EDC in the presence of N-hydroxysuccinimide. thermofisher.comthermofisher.com The resulting Biotin-NHS ester is an amine-reactive compound that readily forms a stable, covalent amide bond with the primary amine of the PEG linker. wikipedia.orgchempep.com This reaction is highly efficient and is a cornerstone of bioconjugation chemistry for labeling proteins and other biomolecules. thermofisher.comthermofisher.com

Methodological Considerations for Purification and Characterization of Research-Grade Conjugates

Following the chemical synthesis, rigorous purification and characterization are mandatory to ensure the final product is of high purity and has the correct chemical structure, making it suitable for research applications. spherotech.comthermofisher.com

Purification: Reversed-phase high-performance liquid chromatography (RP-HPLC) is the gold standard for purifying biotinylated compounds and other bioconjugates. spherotech.commz-at.de This technique separates molecules based on their hydrophobicity. The crude synthetic mixture is loaded onto an HPLC column (often a C18 column), and the components are eluted with a gradient of an aqueous solvent and an organic solvent, such as acetonitrile. sielc.com Trifluoroacetic acid (TFA) is commonly added to the mobile phase at low concentrations (e.g., 0.1%). rsc.orgresearchgate.net TFA acts as an ion-pairing agent, forming a salt with the positively charged amine groups on the molecule, which improves peak sharpness and separation efficiency. nih.govresearchgate.net The fractions containing the pure product are collected, and the solvent is removed, typically by lyophilization (freeze-drying), yielding the final product as a stable TFA salt. rsc.org

Characterization: A suite of analytical techniques is employed to verify the identity and purity of the final conjugate.

| Analytical Technique | Purpose | Expected Result for Biotin-C1-PEG3-C3-amine TFA |

| Analytical RP-HPLC | To assess the purity of the final compound. govst.edu | A single, sharp peak indicates high purity (>95%). |

| Mass Spectrometry (MS) | To confirm the molecular weight of the compound. enovatia.comfrontiersin.org High-resolution mass spectrometry (HRMS) provides the exact elemental composition. | The observed mass-to-charge ratio (m/z) will correspond to the calculated molecular weight of the protonated molecule. |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | To confirm the detailed chemical structure. nih.govtandfonline.com 1H NMR and 13C NMR spectra provide information on the connectivity of atoms. | The spectra will show characteristic peaks and integration patterns corresponding to the protons and carbons of the biotin, C1, PEG3, and C3-amine components. |

These meticulous purification and characterization steps ensure that the research-grade this compound is a well-defined chemical entity, which is crucial for obtaining reliable and reproducible results in subsequent biological experiments. enovatia.com

Fundamental Principles of Bioconjugation with Biotin C1 Peg3 C3 Amine Tfa

Amine-Reactive Conjugation Mechanisms and Reaction Kinetics

The terminal primary amine on Biotin-C1-PEG3-C3-amine TFA serves as a nucleophile, enabling it to react with various electrophilic functional groups to form stable covalent bonds. acs.org The efficiency and specificity of these reactions are paramount for successful bioconjugation.

A prevalent method for conjugating molecules with primary amines involves the activation of carboxyl groups (-COOH) using a carbodiimide (B86325), such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC). creative-proteomics.comarkanlabs.com

Mechanism: The reaction proceeds in two main steps:

Activation of Carboxyl Group: EDC reacts with a carboxyl group to form a highly reactive O-acylisourea intermediate. thermofisher.comnih.gov This intermediate is unstable in aqueous solutions. creative-proteomics.comthermofisher.com

Nucleophilic Attack by Amine: The primary amine of this compound then attacks the O-acylisourea intermediate, leading to the formation of a stable amide bond and the release of a soluble urea (B33335) byproduct. thermofisher.comwikipedia.org

Reaction Kinetics and Conditions: The reaction is typically performed in a pH range of 4.0-6.0. wikipedia.org The kinetics are influenced by the concentration of reactants and the stability of the O-acylisourea intermediate. creative-proteomics.com To improve efficiency and reduce the hydrolysis of the intermediate, N-hydroxysuccinimide (NHS) or its water-soluble analog, Sulfo-NHS, is often added. creative-proteomics.comarkanlabs.com This creates a more stable NHS ester that subsequently reacts with the amine. creative-proteomics.com

Table 1: Key Factors in EDC-Mediated Conjugation

| Factor | Description | Impact on Reaction |

|---|---|---|

| pH | Optimal range is typically 4.0-6.0 for EDC activation. | Lower pH protonates amines, reducing their nucleophilicity, while higher pH increases hydrolysis of the intermediate. nih.govwikipedia.org |

| EDC Concentration | Stoichiometric excess is often used. | Increases the rate of O-acylisourea formation but can also lead to side reactions if not controlled. |

| Amine Concentration | Sufficient concentration is needed for efficient coupling. | Drives the reaction toward amide bond formation. |

| Temperature | Usually performed at room temperature or 4°C. | Lower temperatures can help to stabilize the reactive intermediate. |

| Solvent | Aqueous buffers are common for biomolecules. creative-proteomics.com | The water-solubility of EDC is a key advantage in these systems. creative-proteomics.com |

N-hydroxysuccinimide (NHS) esters are widely used amine-reactive chemical groups for bioconjugation. thermofisher.com These reagents are formed by the carbodiimide-activation of carboxylate molecules. thermofisher.com

Mechanism: The primary amine of this compound directly attacks the carbonyl carbon of the NHS ester. This results in the formation of a stable amide bond and the release of N-hydroxysuccinimide as a byproduct. glenresearch.com This reaction is highly selective for primary aliphatic amines. glenresearch.com

Reaction Kinetics and Conditions: The coupling reaction is most efficient in the pH range of 7.2 to 9. thermofisher.com The rate of reaction is dependent on the concentration of the amine and the NHS ester. However, a competing reaction is the hydrolysis of the NHS ester, which increases with higher pH. thermofisher.comlumiprobe.com

Table 2: Reaction Conditions for NHS Ester Coupling

| Condition | Optimal Range/Value | Rationale |

|---|---|---|

| pH | 7.2 - 8.5 | Balances amine reactivity with NHS ester stability. thermofisher.com |

| Temperature | 4°C to Room Temperature | Lower temperatures can slow hydrolysis, but may also slow the conjugation reaction. thermofisher.com |

| Buffer | Phosphate, borate, bicarbonate, or HEPES | Should be non-nucleophilic to avoid reacting with the NHS ester. thermofisher.com |

| Solvent | Aqueous buffer, sometimes with co-solvents like DMSO or DMF | NHS esters can be dissolved in an organic solvent before addition to the aqueous reaction mixture. lumiprobe.com |

| Incubation Time | 0.5 - 4 hours | Depends on the specific reactants and conditions. thermofisher.comlumiprobe.com |

Orthogonal chemoselective ligation refers to a set of reactions where specific functional groups react with each other in the presence of other reactive groups without cross-reactivity. researchgate.netbeilstein-journals.org This allows for the precise and controlled assembly of complex molecular structures. beilstein-journals.org

While the primary amine of this compound is central to EDC and NHS chemistry, the biotin (B1667282) or other parts of a target molecule could be modified to include functional groups for orthogonal reactions. These strategies are crucial when multiple, specific conjugations are required on a single biomolecule.

Examples of orthogonal ligation strategies include:

Click Chemistry: The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is a prominent example. beilstein-journals.orgthermofisher.com An azide (B81097) group on one molecule reacts specifically with a terminal alkyne on another. medkoo.com

Staudinger Ligation: This reaction occurs between an azide and a phosphine. thermofisher.com It is biocompatible as it does not require a cytotoxic copper catalyst. thermofisher.com

Oxime Ligation: An aminooxy group reacts with an aldehyde or ketone to form a stable oxime linkage. beilstein-journals.orgfrontiersin.org

These methods, when used in combination, allow for the stepwise and site-specific construction of multifunctional bioconjugates. frontiersin.org

Influence of the Polyethylene (B3416737) Glycol (PEG3) Spacer Arm on Bioconjugation Efficiency and Biological Interactions

When biotin is conjugated to a biomolecule, the proximity of the large biomolecule can physically block or hinder the interaction of biotin with its binding partners, streptavidin or avidin (B1170675). This is known as steric hindrance. lifetein.comresearchgate.net

The PEG3 spacer arm introduces distance and flexibility between the biotin moiety and the conjugated biomolecule. rsc.org This separation reduces the steric interference, allowing the biotin to more easily access the binding pocket of streptavidin or avidin. Research has shown that longer PEG spacers can lead to higher binding efficiencies. For example, a study comparing different PEG lengths found that a PEG8 spacer achieved a 95% binding efficiency in a surface plasmon resonance (SPR) assay, significantly outperforming shorter spacers. While specific data for PEG3 in this exact context is not provided, the principle remains that the spacer mitigates steric hindrance. rsc.org The flexibility of the PEG chain also allows the biotin to adopt a more favorable orientation for binding. rsc.org

Many biomolecules and therapeutic agents can be hydrophobic, leading to aggregation and precipitation in aqueous biological environments. rsc.org By attaching a PEGylated biotin, the hydrophilicity of the entire conjugate is increased. rsc.org Each ethylene (B1197577) oxide unit in the PEG chain can hydrogen bond with approximately three water molecules, contributing to this effect. rsc.org This enhanced solubility is crucial for:

Preventing Aggregation: Improved solubility helps to keep the conjugated molecules from clumping together, which can preserve their biological activity. lifetein.comrsc.org

Improving Biocompatibility: Hydrophilic surfaces are less likely to trigger an immune response. lifetein.com The PEG spacer can confer "stealth" properties, reducing recognition by the immune system. rsc.orgrsc.org

Facilitating In Vivo Applications: For any application within a living organism, maintaining solubility in physiological fluids is essential for proper distribution and function. lifetein.com

Table 3: Properties Conferred by the PEG3 Spacer

| Property | Description | Benefit in Bioconjugation |

|---|---|---|

| Steric Shielding | Creates distance between the biotin and the conjugated molecule. | Reduces steric hindrance, improving binding to streptavidin/avidin. rsc.org |

| Flexibility | Allows for rotational freedom of the biotin moiety. | Enables optimal orientation for molecular recognition. rsc.org |

| Hydrophilicity | Increases water solubility of the conjugate. | Prevents aggregation and improves performance in aqueous biological systems. lifetein.comrsc.org |

| Biocompatibility | Reduces non-specific binding and immunogenicity. | Enhances the suitability of the conjugate for in vivo use. lifetein.comrsc.org |

Implications for Non-Specific Binding Reduction and Improved Signal-to-Noise Ratios in Assays

The strategic incorporation of a polyethylene glycol (PEG) spacer in biotinylation reagents like this compound has profound implications for the performance of various bioassays. A primary advantage is the significant reduction in non-specific binding, which directly translates to improved signal-to-noise ratios. This enhancement is critical for the sensitivity and reliability of assays such as ELISA, Western blotting, immunohistochemistry, and other streptavidin-based detection methods.

The reduction in non-specific binding is largely attributed to the hydrophilic nature of the PEG3 linker. issuu.com In many assay formats, hydrophobic interactions are a major contributor to background signal, as proteins and other biomolecules can non-specifically adhere to hydrophobic surfaces or other proteins. pnas.org The PEG chain, being highly water-soluble, creates a hydrophilic microenvironment around the biotinylated molecule. sigmaaldrich.com This "stealth" effect minimizes these undesirable hydrophobic interactions, preventing the biotinylated conjugate from non-specifically binding to assay surfaces or other components in the sample matrix. nih.gov Consequently, background noise is substantially lowered.

Furthermore, the PEG spacer provides a physical distance between the biotin moiety and the conjugated biomolecule. sigmaaldrich.comwikipedia.org This separation is crucial for mitigating steric hindrance, which can otherwise impede the high-affinity interaction between biotin and streptavidin. sigmaaldrich.combiochempeg.com By extending the biotin away from the surface of the labeled protein or molecule, the PEG linker ensures that the biotin is readily accessible for binding to streptavidin, which can lead to a stronger and more stable signal. sigmaaldrich.combiochempeg.com

Research has demonstrated the tangible benefits of incorporating PEG linkers in biotinylation reagents. Studies have shown that modifying assay surfaces with PEG can lead to a significant decrease in non-specific protein adsorption. For instance, the use of PEG-modified hydrogels in immunoassays has been shown to decrease non-specific binding by a factor of 10, while simultaneously increasing the specific binding signal by 6-fold. mdpi.com Another study on particle-based immunoassays reported a ten-fold improvement in the signal-to-noise ratio when a PEG surface layer was used. nih.gov

The length of the PEG spacer has also been identified as a critical parameter. Longer PEG chains can offer greater flexibility and a more pronounced hydrophilic shield, which can further enhance assay sensitivity. acs.org The choice of an appropriate linker length, such as the PEG3 spacer in this compound, represents a balance between providing sufficient separation and hydrophilicity without introducing other confounding factors.

Table 1: Impact of PEGylation on Immunoassay Performance

This table illustrates the representative effects of using a biotinylation reagent with a PEG linker, such as Biotin-PEG3-Amine, compared to a conventional biotinylation reagent without a PEG spacer in a typical sandwich ELISA. The data is a synthesis of findings from multiple studies on the benefits of PEGylation in immunoassays.

| Parameter | Conventional Biotin Reagent (No PEG) | Biotin-PEG3-Amine Reagent |

| Non-Specific Binding (Optical Density) | 0.25 | 0.05 |

| Specific Signal (Optical Density) | 1.0 | 1.5 |

| Signal-to-Noise Ratio | 4 | 30 |

| Fold Improvement in S/N Ratio | - | 7.5x |

This table is for illustrative purposes and the values are representative of typical improvements observed in research studies. mdpi.comnih.gov

Applications of Biotin C1 Peg3 C3 Amine Tfa in Targeted Protein Degradation Protac Technology

Design and Synthesis of Biotin-C1-PEG3-C3-amine TFA-Based PROTAC Linkers

This compound serves as a versatile building block, specifically a PEG-based PROTAC linker, for the synthesis of PROTACs. medchemexpress.comglpbio.comnordicbiosite.comanjiechem.comtargetmol.com Its structure incorporates several key features beneficial for PROTAC design. The polyethylene (B3416737) glycol (PEG) portion of the molecule enhances hydrophilicity, which can improve the water solubility and cell permeability of the resulting PROTAC. precisepeg.comjenkemusa.combiochempeg.com The length of the PEG linker is a critical parameter that can be systematically varied to optimize the degradation efficiency of the PROTAC. jenkemusa.comexplorationpub.com

The synthesis of PROTACs using linkers like this compound often involves a modular approach. The terminal amine group on the C3-amine portion of the linker provides a reactive handle for conjugation to a ligand for either the POI or the E3 ligase. smolecule.com The biotin (B1667282) moiety serves as a valuable tool for purification and detection in various biochemical assays. smolecule.com The trifluoroacetic acid (TFA) salt form helps to maintain the stability of the compound during storage and synthesis. smolecule.comnih.gov

The general synthetic strategy involves coupling the amine group of the linker to a carboxylic acid on one of the ligands, often using standard peptide coupling reagents. smolecule.com Alternatively, click chemistry reactions, such as copper-catalyzed azide-alkyne cycloaddition, can be employed for efficient and specific conjugation. smolecule.comnih.gov The modular nature of this synthesis allows for the rapid generation of a library of PROTACs with varying linker lengths and compositions to identify the optimal degrader. nih.gov

Table 1: Structural Components of this compound and their Functions in PROTAC Design

| Component | Function in PROTAC Design |

| Biotin | Affinity tag for purification and detection in assays. smolecule.com |

| C1 Spacer | Provides a short alkyl chain extension. |

| PEG3 | A three-unit polyethylene glycol chain that increases hydrophilicity and provides flexibility. precisepeg.comjenkemusa.com |

| C3-amine | A propyl amine group that serves as a reactive handle for conjugation to ligands. smolecule.com |

| TFA Salt | Enhances stability of the amine group during synthesis and storage. smolecule.comnih.gov |

Mechanisms of Action in Targeted Protein Ubiquitination and Proteasomal Degradation Pathways

The fundamental mechanism of action for a PROTAC synthesized using a this compound-based linker involves hijacking the cell's natural protein disposal system, the ubiquitin-proteasome system (UPS). revvity.comglpbio.com The PROTAC acts as a molecular bridge, simultaneously binding to the target protein and an E3 ubiquitin ligase, thereby forming a ternary complex. precisepeg.comfrontiersin.org

Once the ternary complex is formed, the E3 ligase facilitates the transfer of ubiquitin molecules from a ubiquitin-conjugating enzyme (E2) to lysine (B10760008) residues on the surface of the target protein. frontiersin.org This process results in the formation of a polyubiquitin (B1169507) chain on the target protein, which acts as a recognition signal for the 26S proteasome. frontiersin.org The proteasome then unfolds and degrades the polyubiquitinated target protein into small peptides, effectively reducing its cellular levels. precisepeg.com The PROTAC molecule itself is not degraded and can be recycled to induce the degradation of additional target protein molecules. revvity.com The linker, in this case derived from this compound, plays a critical role in orienting the two proteins in a productive conformation to allow for efficient ubiquitin transfer. frontiersin.org

Methodological Considerations for PROTAC Development and Evaluation in Research

The development and evaluation of PROTACs require a suite of specialized assays to assess their efficacy and mechanism of action. nih.gov

Several in vitro techniques are employed to characterize the binding and degradation capabilities of newly synthesized PROTACs.

Mass Spectrometry (MS): LC-MS (Liquid Chromatography-Mass Spectrometry) is often used to confirm the identity and purity of the synthesized PROTAC. nih.gov In a biological context, MS-based proteomics can be used to quantify the degradation of the target protein in cell lysates after treatment with the PROTAC.

Fluorescence Resonance Energy Transfer (FRET): FRET-based assays are powerful tools for studying the formation of the ternary complex. pnas.orgchemrxiv.org For example, a time-resolved FRET (TR-FRET) assay can be designed where the target protein and the E3 ligase are labeled with a donor and an acceptor fluorophore, respectively. pnas.org The formation of the ternary complex in the presence of the PROTAC brings the fluorophores into close proximity, resulting in a FRET signal. pnas.org This allows for the quantitative measurement of ternary complex formation and can be used to determine the potency of the PROTAC in inducing this interaction. pnas.org

Surface Plasmon Resonance (SPR): SPR is a label-free technique used to measure the binding kinetics and affinity of molecular interactions. lambris.com In the context of PROTACs, SPR can be used to measure the binary binding affinities of the PROTAC to both the target protein and the E3 ligase individually. lambris.com It can also be adapted to study the formation of the ternary complex by immobilizing one of the proteins on the sensor chip and flowing the other protein and the PROTAC over the surface. lambris.com

Table 2: Common In Vitro Assays for PROTAC Evaluation

| Assay | Principle | Application in PROTAC Research |

|---|---|---|

| Mass Spectrometry (MS) | Measures mass-to-charge ratio of ions. | Confirms PROTAC identity and quantifies protein degradation. nih.gov |

| FRET | Energy transfer between two light-sensitive molecules. | Measures ternary complex formation in real-time. pnas.orgchemrxiv.org |

| SPR | Detects changes in refractive index at a sensor surface. | Determines binding affinities and kinetics of binary and ternary complexes. lambris.com |

Linker Length: The length of the linker is a critical determinant of ternary complex stability and degradation efficiency. explorationpub.com If the linker is too short, steric hindrance may prevent the simultaneous binding of the target protein and the E3 ligase. explorationpub.com Conversely, if the linker is too long, it may not effectively bring the two proteins into the correct proximity for ubiquitination. explorationpub.com Systematic variation of the PEG chain length in linkers like this compound is a common strategy to identify the optimal length for a given target and E3 ligase pair. jenkemusa.comexplorationpub.com

Linker Composition and Rigidity: The chemical composition of the linker influences its physicochemical properties, such as solubility and permeability. precisepeg.comexplorationpub.com While flexible linkers like PEG are widely used, introducing more rigid elements, such as piperazine (B1678402) or piperidine (B6355638) rings, can pre-organize the PROTAC into a conformation that is more favorable for ternary complex formation, potentially increasing potency. nih.govresearchgate.net

Attachment Points: The points at which the linker is attached to the target and E3 ligase ligands can also affect the geometry of the ternary complex and, consequently, the degradation efficiency. precisepeg.com

Contributions to Chemical Probe Design and Investigational Drug Discovery Research

The use of biotinylated linkers like this compound has significantly contributed to the design of chemical probes and the broader field of investigational drug discovery. medchemexpress.comnih.gov

The biotin tag allows for the use of these molecules as chemical probes to study the biology of the ubiquitin-proteasome system. For example, a biotinylated PROTAC can be used in pull-down experiments followed by mass spectrometry to identify the proteins that interact with the PROTAC and to confirm the formation of the ternary complex in a cellular context. smolecule.com The biotin moiety also facilitates the detection of the PROTAC and its bound proteins in various immunoassays, such as Western blotting, using streptavidin-conjugated reporters. nih.gov

In drug discovery, the modular nature of PROTAC synthesis, enabled by versatile linkers, allows for the rapid exploration of structure-activity relationships (SAR). nih.gov By systematically modifying the linker, researchers can fine-tune the properties of the PROTAC to achieve desired levels of potency, selectivity, and pharmacokinetic properties. nih.gov This iterative process of design, synthesis, and evaluation is crucial for the development of novel therapeutic agents that function through targeted protein degradation. frontiersin.org The ability to create libraries of PROTACs with different linkers has accelerated the discovery of potent and selective degraders for a wide range of therapeutic targets, including those previously considered "undruggable" by traditional small molecule inhibitors. revvity.com

Utilization of Biotin C1 Peg3 C3 Amine Tfa in Advanced Labeling and Detection Systems

Protein and Peptide Biotinylation for Affinity-Based Assays

Biotinylation, the covalent attachment of biotin (B1667282) to molecules like proteins and peptides, is a cornerstone of many affinity-based assays. The use of a reagent like Biotin-C1-PEG3-C3-amine TFA facilitates this process, enabling the highly sensitive and specific detection of target proteins. Once a protein is labeled with biotin, it can be detected or captured using streptavidin or avidin (B1170675) conjugates, which can be linked to enzymes, fluorophores, or solid supports. biocompare.com This strong interaction is fundamental to applications such as pull-down assays and other affinity-based purification and detection methods. broadpharm.com The PEG3 linker in the compound helps to separate the biotin from the protein surface, ensuring efficient binding to the large streptavidin tetramer. lumiprobe.com

The terminal primary amine on this compound allows for its conjugation to proteins and peptides, primarily through reactions targeting carboxyl groups.

General Biotinylation: This strategy typically involves labeling proteins on surface-accessible amino acid residues. The most common method for an amine-containing biotin reagent is coupling it to the carboxylic acid groups found in aspartic acid and glutamic acid residues, or at the C-terminus of the polypeptide chain. This reaction requires the presence of a carbodiimide (B86325) activator, such as EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide), to form a stable amide bond between the protein's carboxyl group and the linker's amine group. lumiprobe.comconju-probe.com This results in a general, or random, labeling of the protein on multiple sites.

Site-Specific Biotinylation: While the reagent itself is designed for amine-reactive chemistry, it can be used in more site-specific strategies. This is achieved by directing the conjugation to a unique, pre-engineered site on the protein. For example, a protein can be expressed with a specific tag or an unnatural amino acid containing a unique functional group that can be selectively reacted with the biotin linker. Enzymatic methods, such as those using sortase-mediated ligation, can also create a specific C-terminal site for conjugation. whiterose.ac.uk In these approaches, the this compound is attached to a pre-defined location, ensuring homogeneity of the final biotinylated product and preserving the protein's native function by avoiding modification of critical residues.

| Biotinylation Strategy | Target Site on Protein | Chemistry Involved | Key Features |

| General | Aspartic Acid, Glutamic Acid, C-terminus | Amine-to-Carboxyl coupling via EDC activation lumiprobe.comconju-probe.com | Labels multiple accessible sites; straightforward protocol. |

| Site-Specific | Engineered unique functional groups or enzyme-specific tags whiterose.ac.uk | Conjugation to a pre-defined location | Creates a homogeneously labeled protein population; preserves protein function. |

Biotinylated proteins and antibodies are instrumental in increasing the sensitivity and versatility of common immunoassays. thermofisher.com The signal in these assays can be significantly amplified because multiple biotin molecules can be attached to a single protein, and each biotin can then be bound by a streptavidin-enzyme or streptavidin-fluorophore conjugate. thermofisher.com

Western Blotting: In Western blotting, biotinylated proteins can be detected after separation by SDS-PAGE and transfer to a membrane. nih.gov Instead of a standard primary or secondary antibody, HRP-conjugated streptavidin is used to bind to the biotinylated target, which then generates a chemiluminescent or colorimetric signal. nih.gov This method is useful for detecting proteins for which specific antibodies are not available or for tracking a purified, biotin-labeled protein.

ELISA (Enzyme-Linked Immunosorbent Assay): Biotinylation is widely used in various ELISA formats. For instance, a biotinylated detection antibody can be used in a sandwich ELISA, followed by the addition of streptavidin-HRP. This often provides a higher signal-to-noise ratio compared to using a directly conjugated secondary antibody. nih.govgoogleapis.com Alternatively, biotinylated proteins can be captured on streptavidin-coated microplates for use in binding assays. nih.gov

Immunofluorescence (IF): In IF studies, a biotinylated primary or secondary antibody is used to label a target antigen within a cell or tissue sample. core.ac.uk The signal is then visualized by adding streptavidin conjugated to a fluorescent dye. This multi-layer approach amplifies the signal, allowing for the detection of low-abundance proteins. thermofisher.com

Nucleic Acid Biotinylation for Hybridization Probe Development and Molecular Analysis

Beyond proteins, this compound is suitable for labeling nucleic acids like DNA and oligonucleotides. lumiprobe.com The primary amine of the linker can be conjugated to chemically modified oligonucleotides, for example, those synthesized with a terminal carboxylic acid or an NHS-ester group.

Once biotinylated, these nucleic acid probes become powerful tools for molecular analysis based on hybridization. thermofisher.com A primary application is in target enrichment for next-generation sequencing (NGS). In this workflow, biotinylated DNA or RNA probes (bait) are designed to be complementary to specific genomic regions of interest. thermofisher.com The probes are hybridized to a complex library of sample DNA, and the resulting probe-target hybrids are then captured from the solution using streptavidin-coated magnetic beads. thermofisher.com This process isolates the desired DNA sequences, which are then amplified and sequenced. This technique is crucial for efficiently analyzing specific genes or genomic regions, especially from degraded samples. thermofisher.com

| Application Area | Methodology | Role of Biotinylated Probe | Outcome |

| Target Enrichment for NGS | Hybridization of biotinylated probes to a DNA library followed by capture on streptavidin magnetic beads. thermofisher.com | Acts as "bait" to selectively bind complementary DNA sequences. thermofisher.com | Isolation and enrichment of specific genomic regions for efficient sequencing. thermofisher.com |

| In Situ Hybridization | Application of biotinylated probes to tissue or cell samples, followed by detection with streptavidin-enzyme/fluorophore conjugates. | Binds to specific DNA or RNA sequences within the cellular context. | Visualization of the location and abundance of specific nucleic acid sequences. |

Role in Biosensor and Diagnostic Probe Engineering for Research

The unique properties of the biotin-streptavidin interaction are heavily exploited in the engineering of biosensors and diagnostic probes. By incorporating a biotin tag using a reagent like this compound, a biological recognition element (e.g., a peptide, antibody, or nucleic acid) can be non-covalently but very stably attached to a streptavidin-coated sensor surface. caymanchem.com

Effective biosensors rely on the stable immobilization of a biological probe onto a transducer surface. Biotinylation provides a robust and reliable method for achieving this.

Surface Plasmon Resonance (SPR): In SPR, a biotinylated ligand (like a peptide or protein) is immobilized on a sensor chip coated with streptavidin. lambris.com This allows for the real-time analysis of binding interactions when a potential analyte is flowed over the surface. The strong biotin-streptavidin linkage ensures that the ligand remains attached while its interaction with other molecules is measured. lambris.com

Magnetic Beads: Biotinylated molecules can be captured on streptavidin-coated magnetic beads. nih.gov These beads can then be used to isolate binding partners from a complex mixture, such as a cell lysate, in what are known as pull-down assays. The magnetic core allows for easy separation and washing steps. nih.gov

Microplates: Standard ELISA plates can be coated with streptavidin, allowing for the immobilization of any biotinylated molecule for use in high-throughput binding or screening assays. nih.gov

Biotin-PEG-amine linkers have been used to create probes for studying molecular recognition events directly on the surface of whole cells. In one notable research application, (+)-Biotin-PEG3-amine was used as a synthetic intermediate to create biotinylated siderophores (iron-chelating compounds produced by bacteria). caymanchem.com These biotinylated probes were then used in whole-cell bacterial pull-down assays. caymanchem.com Furthermore, these probes were integrated into a biosensing platform based on localized surface plasmon resonance (LSPR) to study molecular recognition by siderophores at the cellular level. caymanchem.com This demonstrates the utility of such linkers in developing sophisticated tools to investigate complex biological interactions in their native context.

Functionalization of Advanced Materials and Nanostructures Using Biotin C1 Peg3 C3 Amine Tfa

Surface Modification Strategies for In Vitro Research Substrates

The functionalization of surfaces for in vitro research applications is critical for the development of sensitive and specific bioassays, such as microarrays. Biotin-C1-PEG3-C3-amine TFA is a heterobifunctional linker that plays a pivotal role in these surface modification strategies. Its structure incorporates a terminal primary amine group and a biotin (B1667282) moiety, separated by a hydrophilic polyethylene (B3416737) glycol (PEG) spacer. This configuration allows for the covalent immobilization of the molecule onto various substrates, creating a surface primed for highly specific biological recognition.

A common strategy involves the activation of substrates, such as glass slides or hydrogels, to make them reactive towards primary amines. medchemexpress.cominvivochem.com For instance, a glass surface can be treated to expose or create functional groups like carboxylic acids, which are then activated using carbodiimide (B86325) chemistry, such as with N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide (EDC) and N-hydroxysuccinimide (NHS) or its sulfonated version (sulfo-NHS). uni-marburg.de The primary amine of this compound then readily reacts with the resulting NHS-ester on the surface, forming a stable and permanent amide bond. conju-probe.com This process effectively coats the substrate with a layer of biotin molecules.

Once the surface is biotinylated, it can be used to immobilize any protein or biomolecule that is conjugated to avidin (B1170675) or streptavidin, due to the high-affinity, non-covalent interaction between biotin and these proteins. lambris.com This method is foundational for building microarrays used in the high-throughput analysis of protein-small molecule interactions or profiling enzyme activities. medchemexpress.cominvivochem.com For example, a pattern of biotin can be printed onto a hydrogel surface, which is then used to capture streptavidin-coated quantum dots for visualization and analysis. google.com The PEG spacer in the linker is crucial as it extends the biotin moiety away from the substrate surface, minimizing steric hindrance and ensuring its accessibility for binding to streptavidin. Furthermore, the hydrophilic nature of PEG helps to reduce non-specific protein adsorption on the surface, thereby increasing the signal-to-noise ratio in assays. conju-probe.com

| Step | Procedure | Purpose | Key Reagents |

| 1. Substrate Activation | Treat substrate (e.g., glass, hydrogel) to introduce reactive groups (e.g., carboxylic acids). | To prepare the surface for covalent linker attachment. | EDC, NHS/sulfo-NHS |

| 2. Linker Immobilization | Incubate the activated substrate with a solution of this compound. | To covalently attach the biotin linker to the surface via an amide bond. | This compound |

| 3. Blocking | Treat the surface with a blocking agent (e.g., Bovine Serum Albumin). | To prevent non-specific binding of subsequent molecules to unoccupied sites. | BSA, Casein |

| 4. Biomolecule Capture | Incubate the biotinylated surface with a solution containing a streptavidin-conjugated biomolecule of interest. | To immobilize the target biomolecule through the high-affinity biotin-streptavidin interaction. | Streptavidin-conjugated antibody, enzyme, or probe |

Nanoparticle Functionalization for Targeted Delivery Research (In Vitro/Ex Vivo)

The utility of this compound extends to the field of nanotechnology, where it is used to functionalize nanoparticles for research into targeted delivery systems. targetmol.com Its distinct chemical features allow for the creation of stable, biocompatible, and target-specific nanocarriers for in vitro and ex vivo studies.

Enhancing Biomolecule Loading Capacity and Colloidal Stability

A major challenge in the use of nanoparticles in biological environments is their tendency to aggregate, which can compromise their function and biocompatibility. frontiersin.org Surface modification with PEG chains, a process known as PEGylation, is a widely adopted strategy to overcome this limitation. uni-marburg.de The PEG3 component of this compound is a short oligoethylene glycol chain that, when attached to a nanoparticle surface, forms a hydrated layer. This layer provides a steric shield that prevents inter-particle aggregation and reduces non-specific interactions with proteins, thereby enhancing the colloidal stability of the nanoparticles in physiological media. uni-marburg.defrontiersin.org

Facilitating Molecular Recognition and Bioconjugation on Nanoscale Platforms

The biotin group on the functionalized nanoparticle acts as a powerful molecular recognition element. frontiersin.org The interaction between biotin and streptavidin (or avidin) is one of the strongest known non-covalent biological interactions, characterized by high specificity and affinity. This allows for a highly reliable and modular approach to bioconjugation on the nanoscale.

Once a nanoparticle core is functionalized with this compound, it becomes a versatile platform that can be readily conjugated to any biomolecule that has been tagged with streptavidin. This "plug-and-play" system simplifies the construction of complex nanostructures for research purposes. For example, a streptavidin-conjugated antibody can be attached to the biotinylated nanoparticle to create a tool for targeted cell imaging or isolation. Similarly, a streptavidin-conjugated enzyme could be immobilized to study enzymatic activity in a localized nanoscale environment.

Research on gold nanoparticles (AuNPs) has demonstrated the effectiveness of this approach. In one study, AuNPs were functionalized with biotinylated peptides. frontiersin.org The number of biotin molecules per nanoparticle could be controlled and quantified, and these functionalized nanoparticles showed specific binding to avidin. frontiersin.org This specific molecular recognition is essential for applications where the nanoparticle must bind selectively to a biological target. The covalent attachment of the linker via its amine group ensures the stability of the platform, while the PEG spacer ensures that the biotin is accessible for binding, making the entire construct a robust tool for nanoscale biological research. uni-marburg.deconju-probe.com

| Nanoparticle Component | Example Material/Molecule | Function |

| Core Material | Gold (Au), Iron Oxide, Polymer | The basic structure of the nanoparticle. |

| Surface Chemistry | Carboxylic Acid (-COOH) groups | Provides reactive sites for covalent linker attachment. |

| Linker | This compound | Covalently attaches to the surface, provides a PEG spacer for stability, and presents a biotin group for molecular recognition. |

| Bridge Molecule | Streptavidin or Avidin | Binds with high affinity to the biotin on the linker, acting as an adapter. |

| Functional Biomolecule | Biotinylated Antibody, DNA probe, or Enzyme | The active component for targeting, detection, or catalysis, which binds to the streptavidin bridge. |

Development of Biocompatible Research Tools and Carriers for Biological Studies

The development of biocompatible materials is a cornerstone of modern biomedical research. This compound contributes significantly to this area by enabling the creation of advanced research tools and carriers with enhanced biocompatibility. fu-berlin.de The inherent properties of its molecular components, particularly the PEG linker, are key to this function.

Polyethylene glycol (PEG) is well-known for being biocompatible, non-antigenic, and non-immunogenic. conju-probe.com When nanoparticles or other materials are coated with PEG chains, they often exhibit reduced recognition by the immune system and increased circulation times in biological systems. By incorporating a PEG3 spacer, this compound imparts these favorable properties to the surfaces and nanoparticles it modifies. This makes the resulting constructs more suitable for in vitro studies involving sensitive cell lines and for ex vivo analysis of tissues where minimizing non-specific interactions is crucial.

The combination of a stable covalent attachment (via the amine), enhanced biocompatibility and reduced non-specific binding (from the PEG linker), and a highly specific targeting/docking site (biotin) makes this molecule a versatile tool. Researchers can design and build customized carriers for biological studies, such as probes for cellular imaging or vehicles for studying the delivery of therapeutic agents to specific cells or tissues in a controlled laboratory setting. fu-berlin.de The use of such linkers to render probes more biocompatible and suitable for biological investigations has been documented as a key strategy in the design of advanced diagnostic agents. fu-berlin.de

Advanced Methodologies and Analytical Techniques for Studying Biotin C1 Peg3 C3 Amine Tfa Conjugates

Spectroscopic and Chromatographic Methods for Conjugate Analysis and Purity Assessment

The analysis and purity assessment of biotinylated conjugates are foundational steps for their reliable use in downstream applications. A combination of spectroscopic and chromatographic techniques is typically employed to achieve a comprehensive understanding of the conjugate's integrity.

Spectroscopic Methods: Ultraviolet-Visible (UV-Vis) spectroscopy is a fundamental tool for the analysis of biotinylated proteins. While biotin (B1667282) itself does not have a strong UV absorbance, it can be quantified indirectly. nih.govnih.gov One common method involves the use of a chromogenic reporter. For instance, some biotinylation reagents incorporate a bis-arylhydrazone chromophore, which has a distinct absorbance maximum around 354 nm, allowing for direct spectrophotometric quantification of the incorporated biotin. interchim.fr This method provides a straightforward way to determine the molar substitution ratio (MSR) of biotin to the protein. interchim.fr

Chromatographic Methods: High-Performance Liquid Chromatography (HPLC) is a powerful technique for separating the biotinylated conjugate from unreacted biotin and other impurities. service.gov.ukresearchgate.net Reversed-phase HPLC (RP-HPLC) is frequently used to separate components based on their hydrophobicity. researchgate.net However, due to biotin's poor UV absorption, detection can be challenging. nih.govservice.gov.uk To overcome this, derivatization techniques that introduce a fluorescent tag to the biotin molecule can be employed to enhance detection sensitivity. service.gov.uk HPLC methods can be coupled with various detectors, including UV-Vis and fluorescence detectors, to provide detailed information on the purity of the conjugate. nih.govmeasurlabs.com For instance, HPLC with UV detection at low wavelengths (around 200-210 nm) can be used, although solvent absorption can be a limiting factor. nih.govnih.gov

| Technique | Principle | Application in Biotin Conjugate Analysis | Key Considerations |

|---|---|---|---|

| UV-Vis Spectroscopy | Measures the absorption of ultraviolet and visible light by a sample. | Indirect quantification of biotin incorporation, often through chromogenic reporters or displacement assays. interchim.fr | Biotin itself has weak UV absorbance. nih.govnih.gov Methods often rely on indirect measurements. |

| High-Performance Liquid Chromatography (HPLC) | Separates components of a mixture based on their differential partitioning between a mobile and a stationary phase. | Purity assessment, separation of biotinylated conjugate from free biotin and other reactants. service.gov.ukresearchgate.net | Requires sensitive detection methods like fluorescence or mass spectrometry due to biotin's poor UV chromophore. nih.govservice.gov.uk |

Quantitative Assessment of Biotinylation Efficiency and Labeling Stoichiometry

Determining the degree of biotinylation, or the number of biotin molecules attached to each target molecule (labeling stoichiometry), is crucial for ensuring the consistency and effectiveness of biotin-based assays.

One of the most established methods for quantifying biotin incorporation is the HABA (4'-hydroxyazobenzene-2-carboxylic acid) assay . thermofisher.comthermofisher.com This colorimetric assay is based on the displacement of the HABA dye from the avidin-HABA complex by biotin. thermofisher.com When bound to avidin (B1170675), HABA exhibits a characteristic absorbance at 500 nm. thermofisher.com The addition of a biotinylated sample displaces the HABA, causing a decrease in absorbance that is proportional to the amount of biotin present. thermofisher.comfishersci.com This allows for the calculation of the moles of biotin per mole of protein. thermofisher.com

For higher sensitivity, fluorescent-based assays have been developed. thermofisher.com These assays operate on a similar displacement principle but utilize a fluorescent reporter, offering significantly greater sensitivity and requiring less sample material than the HABA method. thermofisher.comthermofisher.com

Another approach to assess biotinylation is through an electrophoretic mobility shift assay . rsc.orgrsc.orgresearchgate.net In this method, the biotinylated protein is incubated with streptavidin. The formation of the biotin-streptavidin complex results in a significant increase in molecular weight, leading to a retarded migration on an SDS-PAGE gel compared to the unconjugated protein. rsc.org The extent of the band shift can provide a relative measure of biotinylation efficiency. rsc.org Using a fluorescently labeled streptavidin, such as a GFP-streptavidin fusion protein, can eliminate the need for gel staining and shorten the assay time. rsc.org

| Method | Principle | Advantages | Disadvantages |

|---|---|---|---|

| HABA Assay | Colorimetric displacement of HABA dye from avidin by biotin, measured by absorbance at 500 nm. thermofisher.com | Simple, well-established, uses standard spectrophotometer. thermofisher.comthermofisher.com | Lower sensitivity compared to fluorescent methods. thermofisher.com |

| Fluorescent Assays | Displacement of a fluorescent reporter from avidin by biotin, leading to a change in fluorescence. thermofisher.com | Significantly more sensitive than HABA, requires less sample. thermofisher.com | Requires a fluorescence plate reader. thermofisher.com |

| Electrophoretic Mobility Shift Assay | Formation of a high-molecular-weight complex between biotinylated protein and streptavidin, causing a shift in gel migration. rsc.org | Provides a visual, semi-quantitative assessment of biotinylation. rsc.org | Less precise for absolute quantification compared to spectrophotometric methods. |

Characterization of Biotin-Streptavidin Interaction Dynamics and Affinity

The exceptionally strong and specific interaction between biotin and streptavidin (or avidin) is the cornerstone of many biotechnological applications. thermofisher.com Several advanced biophysical techniques are employed to characterize the kinetics and affinity of this interaction for conjugates like Biotin-C1-PEG3-C3-amine TFA.

Surface Plasmon Resonance (SPR) is a powerful, label-free technique for studying real-time biomolecular interactions. 2bscientific.com In a typical SPR experiment, a biotinylated protein is immobilized on a sensor chip surface, and a solution containing streptavidin is flowed over the surface. 2bscientific.com The binding of streptavidin to the immobilized biotinylated protein causes a change in the refractive index at the sensor surface, which is detected as a change in the SPR signal. 2bscientific.com This allows for the determination of association (k_on) and dissociation (k_off) rate constants, and the equilibrium dissociation constant (K_D), providing a detailed quantitative description of the binding affinity. sartorius.com

Fluorescence Resonance Energy Transfer (FRET) is another technique used to study molecular interactions. nih.govresearchgate.net FRET involves the non-radiative transfer of energy from an excited state donor fluorophore to a nearby acceptor fluorophore. nih.gov The efficiency of this energy transfer is highly dependent on the distance between the donor and acceptor. nih.govresearchgate.net To study the biotin-streptavidin interaction, one molecule (e.g., biotin) can be labeled with a donor fluorophore and the other (e.g., streptavidin) with an acceptor fluorophore. rsc.org Upon binding, the close proximity of the fluorophores results in a FRET signal, which can be used to monitor the binding event and its dynamics. nih.gov Time-resolved FRET (TR-FRET) can further enhance the sensitivity and reduce background interference. rsc.org Homo-FRET, where identical fluorophores are used, can also be employed to study the formation of biotin-streptavidin complexes. nih.gov

Biolayer Interferometry (BLI) is an optical analytical technique similar to SPR that also allows for the real-time, label-free analysis of biomolecular interactions. 2bscientific.com In BLI, a biotinylated protein is immobilized on a biosensor tip, which is then dipped into a solution containing the binding partner (e.g., streptavidin). 2bscientific.com Changes in the interference pattern of white light reflected from the biosensor surface are measured, providing information on the binding kinetics and affinity. 2bscientific.com

| Technique | Principle | Information Obtained | Key Features |

|---|---|---|---|

| Surface Plasmon Resonance (SPR) | Measures changes in the refractive index at a sensor surface upon molecular binding. 2bscientific.com | Association (k_on) and dissociation (k_off) rates, equilibrium dissociation constant (K_D). sartorius.com | Label-free, real-time analysis. 2bscientific.com |

| Fluorescence Resonance Energy Transfer (FRET) | Distance-dependent energy transfer between donor and acceptor fluorophores. nih.govresearchgate.net | Binding dynamics, proximity of interacting molecules. nih.gov | Highly sensitive to distance changes, can be used in solution. nih.govresearchgate.net |

| Biolayer Interferometry (BLI) | Measures changes in the interference pattern of light reflected from a biosensor surface upon molecular binding. 2bscientific.com | Binding kinetics and affinity. 2bscientific.com | Label-free, real-time, high-throughput capabilities. 2bscientific.com |

Mass Spectrometry-Based Approaches for Protein Modification Site Identification and Proteomic Profiling

Mass spectrometry (MS) is an indispensable tool for the detailed characterization of biotinylated proteins and for their use in proteomic studies. nih.govresearchgate.net

Identification of Modification Sites: After a protein is labeled with this compound, it is crucial to identify the specific amino acid residues that have been modified. This is typically achieved by digesting the biotinylated protein with a protease, such as trypsin, and then analyzing the resulting peptide mixture by tandem mass spectrometry (MS/MS). researchgate.net The mass of the biotinylation tag results in a characteristic mass shift in the modified peptides, which can be readily detected in the mass spectrometer. nih.govacs.org For example, biotinylation of a lysine (B10760008) residue will add a specific mass to the peptide containing that lysine. researchgate.net Fragmentation of the modified peptide in the MS/MS experiment provides sequence information, allowing for the precise localization of the biotin modification site. nih.gov

Proteomic Profiling: Biotinylation is widely used in proximity-dependent labeling techniques, such as BioID and APEX, to map protein-protein interaction networks and the proteomes of specific cellular compartments. nih.govharvard.edu In these methods, a "bait" protein of interest is fused to an enzyme that generates reactive biotin, which then labels nearby "prey" proteins. nih.gov The biotinylated proteins are then enriched using streptavidin-coated beads and identified by mass spectrometry. harvard.edu This allows for the identification of transient or weak interactions that are often missed by other methods. nih.gov Direct detection of biotinylated peptides in the mass spectrometer significantly increases the confidence in protein identification compared to methods that rely on the enrichment of whole proteins before digestion. nih.govresearchgate.netacs.org This approach, sometimes referred to as DiDBiT (Direct Detection of Biotin-tagged aToms), reduces sample complexity and enhances the yield of identified biotinylated peptides. nih.govresearchgate.net

| Application | Methodology | Key Findings/Advantages |

|---|---|---|

| Modification Site Identification | Proteolytic digestion of the biotinylated protein followed by tandem mass spectrometry (MS/MS) analysis of the resulting peptides. researchgate.net | Precise localization of the biotin tag on specific amino acid residues by identifying the mass shift of the modified peptide and its fragments. nih.gov |

| Proteomic Profiling (e.g., BioID, APEX) | Proximity-dependent labeling of proteins with biotin in living cells, followed by enrichment of biotinylated proteins/peptides and identification by MS. nih.govharvard.edu | Enables the mapping of protein-protein interaction networks and subcellular proteomes. nih.gov Direct analysis of biotinylated peptides (e.g., DiDBiT) improves sensitivity and reduces contaminants. nih.govresearchgate.netacs.org |

Future Perspectives and Emerging Research Directions

Rational Design and Optimization of Next-Generation Biotin-PEG-Amine Linkers with Tunable Properties

The modular nature of biotin-PEG-amine linkers is a significant advantage, allowing for the rational design and optimization of next-generation reagents with precisely tuned properties. chempep.com The evolution of these linkers has progressed from simple spacers to sophisticated, multi-component structures designed for specific, demanding applications. chempep.com The goal is to move beyond a one-size-fits-all approach and develop linkers where each component—the affinity tag, the spacer, and the reactive group—is optimized for a given biological context.

Key properties that can be tuned through rational design include:

Solubility and Biocompatibility: The polyethylene (B3416737) glycol (PEG) chain is central to the linker's favorable characteristics, imparting water solubility and biocompatibility. chempep.com The length of the PEG chain can be precisely controlled to enhance the solubility of hydrophobic molecules and create a hydration shell that reduces non-specific protein adsorption. chempep.comnih.govbiochempeg.com

Steric Hindrance and Flexibility: The PEG spacer provides flexibility and reduces steric hindrance, ensuring that the biotin (B1667282) can efficiently bind to avidin (B1170675) or streptavidin without interference from the conjugated biomolecule. biochempeg.combiochempeg.com The length of the linker is a critical parameter; for instance, docking simulations for some drug conjugates have shown that an optimal PEG length leads to the strongest target engagement, while longer chains can lead to off-target effects. nih.gov

Binding Affinity and Kinetics: While the biotin-avidin interaction is exceptionally strong, researchers are designing linkers with modified biotin analogs or alternative affinity tags to create cleavable systems. researchgate.netportlandpress.com This allows for the gentle elution of captured proteins from affinity resins, which is particularly important for preserving protein complexes in proteomic studies. portlandpress.com

Functional Group Versatility: The terminal amine group on linkers like Biotin-C1-PEG3-C3-amine is a versatile chemical handle. biochempeg.com Next-generation designs incorporate a wider array of terminal functional groups (e.g., NHS esters, maleimides, azides, alkynes) to enable different conjugation strategies with greater efficiency and specificity. mdpi.combpsbioscience.com

Table 1: Tunable Properties of Biotin-PEG-Amine Linker Components

| Component | Property Tuned | Research Goal |

|---|---|---|

| Biotin | Binding Affinity | Develop cleavable or reversible binding systems for mild elution. researchgate.netportlandpress.com |

| PEG Chain | Length, Branching | Optimize solubility, reduce immunogenicity, control spacing and flexibility. chempep.comnih.govnih.gov |

| Alkyl Chains (C1, C3) | Hydrophobicity, Rigidity | Fine-tune spatial orientation and steric profile. |

| Terminal Amine | Reactivity | Enable conjugation to various functional groups for multifunctional probes. biochempeg.com |

Integration with Novel Orthogonal Chemical Biology Techniques for Multifunctional Probes

A significant frontier in the use of biotin-PEG-amine linkers is their integration into multifunctional probes using orthogonal chemical biology techniques. acs.org Orthogonal chemistry refers to reactions that can occur in a complex biological environment, like a living cell, without cross-reacting with native biological molecules. acs.org The terminal amine of Biotin-C1-PEG3-C3-amine serves as a primary attachment point for introducing bioorthogonal reactive handles. biochempeg.com

This integration allows for multi-step experimental workflows. For example, a probe can be designed to first react with its biological target inside a cell, and then a bioorthogonal reaction can be used to attach a biotin tag for subsequent enrichment and identification. portlandpress.com

Key orthogonal techniques being integrated with biotinylated linkers include:

Click Chemistry: This suite of reactions, particularly the copper-catalyzed (CuAAC) and strain-promoted (SPAAC) azide-alkyne cycloadditions, is widely used. acs.org A biotin-PEG-amine linker can be modified to carry an azide (B81097) or alkyne group. This allows it to be "clicked" onto a target molecule that has been metabolically labeled with the corresponding reaction partner, enabling the specific biotinylation of nascently synthesized proteins or other biomolecules. acs.orgnih.gov

Photoaffinity Labeling: By attaching a photoreactive group (like a diazirine) to the linker, researchers can create photoaffinity probes. portlandpress.com These probes are inert until activated by UV light, at which point they form a covalent bond with nearby interacting molecules. portlandpress.com This strategy is powerful for capturing transient or weak protein-protein interactions. The biotin tag then allows for the purification of these covalently crosslinked complexes.

Cleavable Moieties: Advanced probes often include cleavable elements within the linker structure. researchgate.net These can be sites susceptible to specific enzymes (like TEV protease) or chemical reagents. nih.gov The "tandem orthogonal proteolysis" (TOP) strategy, for example, uses a multifunctional tag with both a biotin group and a protease cleavage site to facilitate the identification of probe-labeled proteins and their modification sites. nih.gov

Table 2: Orthogonal Chemistry Integration with Biotin-PEG Linkers

| Technique | Bioorthogonal Group Added | Purpose |

|---|---|---|

| Click Chemistry (SPAAC/CuAAC) | Azide, Alkyne (e.g., DBCO) axispharm.com | Covalent labeling of metabolically tagged biomolecules in live cells. acs.orgnih.gov |

| Staudinger Ligation | Azide, Phosphine | An early bioorthogonal reaction for labeling biomolecules. acs.org |

| Photoaffinity Labeling | Diazirine, Benzophenone | Covalently capture interacting proteins upon UV light activation. portlandpress.com |

| Enzymatic/Chemical Cleavage | Protease site (e.g., TEV), Disulfide bond | Allow for the release of captured targets from affinity media under mild conditions. researchgate.netnih.gov |

Expanding Applications in Systems Biology, Multi-Omics Research, and High-Throughput Screening Platforms

The development of optimized and multifunctional biotin-PEG-amine linkers is driving significant advances in large-scale biological research. These next-generation tools are essential for the sensitivity and specificity required in systems biology, multi-omics studies, and high-throughput screening (HTS).

Systems Biology and Multi-Omics: In chemical proteomics, biotinylated probes are used for activity-based protein profiling (ABPP) to identify the targets of small molecules in complex proteomes. nih.gov Multifunctional linkers that combine biotin for enrichment with a reporter or a cleavable site enable high-content experiments that can characterize not only the protein targets but also the specific sites of modification. nih.gov This is crucial for understanding drug mechanisms and off-target effects on a system-wide level.

High-Throughput Screening (HTS): Biotin-PEG linkers are integral to various HTS platforms. In assays like AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay), a biotinylated probe is used to study molecular interactions. nih.gov For example, a small molecule inhibitor can be functionalized with a biotin-PEG linker to develop a binding assay for its target protein, which can then be used to screen large compound libraries for new inhibitors. nih.gov The tunability of the PEG linker is important for optimizing assay sensitivity and signal-to-background ratios. nih.gov

Multiplexed Diagnostics: The strong and specific biotin-avidin interaction is leveraged in array-based assays for the simultaneous detection of multiple types of biomarkers, such as proteins and nucleic acids. nih.gov Gold nanoparticle probes functionalized with biotin-PEG linkers can be used in such platforms, where the ability to tune the linker chemistry allows for the creation of tailored probes with high stability and specificity, paving the way for advanced diagnostic tools. nih.gov

Table 3: Applications in Large-Scale Biology

| Research Area | Application of Biotin-PEG-Amine Linkers | Example Finding |

|---|---|---|

| Systems Biology | Identifying protein-protein interactions and off-target effects of drugs. portlandpress.com | Discovery of new protein interactions in cancer signaling pathways. portlandpress.com |

| Multi-Omics (Proteomics) | Activity-Based Protein Profiling (ABPP) to map enzyme activity in proteomes. nih.gov | Identification of active site-labeled enzymes and proteins of unknown function. nih.gov |

| High-Throughput Screening (HTS) | Development of binding assays for drug discovery (e.g., AlphaScreen). nih.gov | Miniaturization of a BACE1 binding assay to a 1536-well format for screening over 500,000 compounds. nih.gov |

| Diagnostics | Creation of multiplexed nanoparticle probes for simultaneous biomarker detection. nih.gov | Development of a stable, array-based assay for detecting both nucleic acid and protein targets. nih.gov |

Q & A

Basic Research Questions

Q. What is the structural and functional significance of each component in Biotin-C1-PEG3-C3-amine TFA for bioconjugation applications?

- Biotin : Enables high-affinity binding to streptavidin/avidin for detection or purification .

- PEG3 : Enhances water solubility, reduces steric hindrance, and improves biocompatibility .

- C3-amine : Provides a reactive primary amine (-NH2) for covalent conjugation to carboxyl or carbonyl groups (e.g., via NHS ester chemistry) .

- TFA (Trifluoroacetic acid) : Acts as a counterion to stabilize the compound in its salt form, ensuring solubility in polar solvents .

Q. What solvents are compatible with this compound for biochemical applications?

- Polar solvents : Water, phosphate-buffered saline (PBS), or DMSO (dimethyl sulfoxide) are optimal for dissolving the compound. Avoid hydrophobic solvents (e.g., chloroform) due to PEG3's hydrophilic nature .

- Storage note : Prepare fresh solutions to prevent hydrolysis, especially in aqueous buffers .

Q. How should this compound be stored to maintain stability?

- Store at -20°C in lyophilized form , protected from light and moisture to prevent degradation of the amine group and PEG chain .

- Aliquot to avoid repeated freeze-thaw cycles, which can compromise reactivity .

Advanced Research Questions

Q. What methods are recommended for quantifying conjugation efficiency of this compound to target proteins?

- HPLC-MS : Monitor shifts in molecular weight post-conjugation to confirm biotinylation .

- Streptavidin-based assays : Use fluorescently labeled streptavidin (e.g., FITC-streptavidin) in dot blots or ELISAs to quantify accessible biotin .

- MALDI-TOF : Compare mass spectra of unmodified vs. conjugated proteins to determine labeling efficiency .

Q. How can researchers troubleshoot low biotin-avidin binding efficiency in assays using this compound?

- Steric hindrance : The PEG3 spacer may not sufficiently separate biotin from the protein surface. Use longer PEG chains (e.g., PEG6) for bulky targets .

- Storage conditions : Degraded TFA salts or hydrolyzed amine groups reduce reactivity. Verify storage protocols and reagent freshness .

- Competitive assays : Pre-block streptavidin-coated surfaces with free biotin to confirm binding specificity .

Q. What experimental strategies are effective for tracking intracellular delivery of this compound-conjugated probes?

- Fluorescence microscopy : Pair with fluorophore-labeled streptavidin (e.g., Cy3-streptavidin) for live-cell imaging .

- Flow cytometry : Use FITC-conjugated streptavidin to quantify probe internalization in cell populations .

- Controls : Include unconjugated biotin or amine-blocking reagents (e.g., glycine) to validate signal specificity .

Q. How does the PEG spacer length (PEG3) influence the performance of biotinylated probes in pull-down assays?

- Accessibility : PEG3 provides a 12.3 Å spacer, reducing steric interference between biotin and immobilized streptavidin .

- Trade-offs : Longer PEG chains (e.g., PEG6) improve accessibility but may increase hydrodynamic radius, affecting membrane permeability .

Q. What are the key considerations when designing kinetic studies using this compound for protein interaction analysis?

- pH optimization : Conduct reactions at pH 7.0–8.5 to maximize amine reactivity while minimizing protein denaturation .

- Stoichiometry : Use a 3:1 molar excess of this compound to target protein to ensure saturation .

- Kinetic techniques : Surface plasmon resonance (SPR) or bio-layer interferometry (BLI) can measure real-time binding kinetics between biotinylated probes and analytes .

Key Notes

- Contradictions : and differ slightly on solubility; clarify that DMSO is preferred for concentrated stock solutions, while aqueous buffers are suitable for diluted working solutions.

- Methodological Depth : Answers emphasize experimental design, troubleshooting, and validation to align with advanced research needs.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products